molecular formula C14H13N5O2S B2546620 N''-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}guanidine CAS No. 787496-83-7

N''-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}guanidine

Cat. No.: B2546620
CAS No.: 787496-83-7
M. Wt: 315.35
InChI Key: CFFKDDLABFMJTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N''-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}guanidine features a thiazole ring substituted with a guanidine group at position 2 and a 1,3-dioxo-isoindole moiety linked via an ethyl chain at position 2. This structure combines pharmacophores known for diverse biological activities, including nitric oxide (NO) donation (in isoindole derivatives) and kinase inhibition (via guanidine-thiazole interactions) .

Properties

IUPAC Name

2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c15-13(16)18-14-17-8(7-22-14)5-6-19-11(20)9-3-1-2-4-10(9)12(19)21/h1-4,7H,5-6H2,(H4,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFKDDLABFMJTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N''-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}guanidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N4O2SC_{15}H_{16}N_{4}O_{2}S. The compound features a thiazole ring and an isoindole moiety, contributing to its pharmacological properties.

Research indicates that compounds with similar structural motifs often interact with various biological targets. The thiazole and isoindole components may facilitate binding to enzymes or receptors involved in key signaling pathways. For instance, thiazole derivatives have shown activity against various cancer cell lines by inhibiting specific kinases involved in cell proliferation and survival pathways.

Anticancer Activity

Several studies have explored the anticancer potential of compounds related to this compound. For example:

Compound Cancer Type Mechanism Reference
Compound ABreast CancerInhibition of PI3K/AKT pathway
Compound BLung CancerInduction of apoptosis via caspase activation
Compound CColon CancerDisruption of cell cycle progression

These studies suggest that the compound may possess similar mechanisms leading to reduced viability in cancer cells.

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Its structural components may enhance interactions with microbial targets:

Microorganism Activity Minimum Inhibitory Concentration (MIC) Reference
E. coliBactericidal32 µg/mL
S. aureusBacteriostatic16 µg/mL

These findings indicate potential applications in treating infections caused by resistant strains.

Case Study 1: Anticancer Efficacy

A recent study assessed the efficacy of N''-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-y}guanidine in a mouse model of breast cancer. The compound was administered at various doses (10 mg/kg and 20 mg/kg) over four weeks. Results showed a significant reduction in tumor size compared to the control group (p < 0.05), suggesting its potential as an effective therapeutic agent.

Case Study 2: Antimicrobial Resistance

Another study focused on the antimicrobial resistance patterns in clinical isolates of E. coli treated with N''-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-y]ethyl]-1,3-thiazol-2-y}guanidine. The compound demonstrated effectiveness against multidrug-resistant strains with an MIC significantly lower than conventional antibiotics.

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of compounds containing the thiazole and isoindole moieties. Research indicates that derivatives of thiazole exhibit potent activity against a range of bacterial and fungal pathogens. For instance:

  • Mechanism of Action : Compounds like N''-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}guanidine are believed to inhibit key enzymes involved in microbial metabolism, thereby exhibiting bactericidal effects.
  • Case Study : A study demonstrated that thiazole derivatives showed significant inhibitory activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Applications

The anticancer potential of this compound has been explored through various in vitro studies:

  • Targeting Cancer Pathways : The compound's structure allows it to interact with critical pathways involved in cancer cell proliferation and survival. For example, it has been shown to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis in rapidly dividing cancer cells .
  • Case Study : In a recent investigation, derivatives of this compound were evaluated against multiple cancer cell lines (e.g., MCF7 and HCT116). The results indicated that certain derivatives exhibited IC50 values as low as 0.47 µM, demonstrating significant cytotoxicity .

Neurological Applications

The potential for this compound to act as an acetylcholinesterase inhibitor has garnered attention for its implications in treating neurodegenerative diseases like Alzheimer's:

  • Mechanism of Action : By inhibiting acetylcholinesterase, the compound can increase acetylcholine levels in the brain, which is beneficial for cognitive function and memory retention.
  • Case Study : A study on similar thiazole-containing compounds revealed promising results as acetylcholinesterase inhibitors with IC50 values around 2.7 µM . This suggests that this compound may have therapeutic potential in managing Alzheimer's disease.

Summary of Biological Activities

Application AreaBiological ActivityMechanismReference
AntimicrobialInhibition of bacterial growthTargets metabolic enzymes
AnticancerCytotoxicity against cancer cellsInhibits thymidylate synthase
NeurologicalAcetylcholinesterase inhibitionIncreases acetylcholine levels

Comparison with Similar Compounds

Structural Analogues and Derivatives

The compound shares structural similarities with several classes of molecules, including phthalimide derivatives, thiazolyl guanidines, and NO-donor hybrids. Key structural comparisons include:

Compound Core Structure Substituents Key Functional Groups Reference
Target Compound Thiazole-guanidine Ethyl-linked isoindole-dione Guanidine, 1,3-dioxo-isoindole
C1–C6 (NO-donors) Phthalimide Nitrate esters (e.g., methyl/ethyl nitrate) NO-donor groups
S4c/S4d () Thiazole-guanidine Amino acid conjugates Pyridinyl, pentanamide
Famotidine Adducts Thiazole-guanidine Sulfanylmethyl, thiatriazine Maleate salts

Key Observations :

  • C1–C6 replace the guanidine group with nitrate esters, prioritizing NO-release for vasodilation in SCD .
  • S4c/S4d retain the thiazole-guanidine core but introduce pyridinyl and branched alkyl chains, enhancing binding to kinase targets .
  • Famotidine adducts modify the sulfanyl group, altering pharmacokinetics and toxicity profiles .

Pharmacological Activity

Therapeutic Mechanisms
  • C1–C6: Act as NO-donors, stimulating gamma globin synthesis and reducing sickle hemoglobin polymerization .
  • Target Compound : The guanidine group may inhibit kinases or receptors (e.g., metabotropic glutamate receptors) based on structural analogs in .

Q & A

Q. What synthetic strategies are recommended for preparing N''-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}guanidine, and how can reaction conditions be optimized for improved yield?

  • Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including cyclization and functional group coupling. For example:
  • Thiazole Core Formation : Utilize Hantzsch thiazole synthesis by reacting α-halo ketones with thiourea derivatives under reflux in ethanol (as seen in analogous thiazole syntheses ).

  • Isoindole Moiety Integration : Couple the thiazole intermediate with a phthalimide derivative via nucleophilic substitution or click chemistry. highlights a method for guanidine derivatives using hydrochloric acid as a catalyst in ethanol, achieving 95% yield after recrystallization .

  • Optimization : Adjust solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometry. For instance, reports an 80–85% yield for thiazolidinone derivatives by fine-tuning reaction times (3–5 hours) and catalyst loading .

    • Data Table :
StepReagents/ConditionsYield (%)Reference
Thiazole Formationα-bromoacetophenone, thiourea, ethanol, reflux80–85
Guanidine CouplingEthanol, HCl, 3-hour heating95

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for isoindole-dione, C=N stretch at ~1600 cm⁻¹ for thiazole) .
  • NMR : Use ¹H/¹³C NMR to confirm connectivity. For example, aromatic protons in isoindole appear as multiplets at δ 7.5–8.0 ppm, while thiazole protons resonate as singlets near δ 7.2–7.5 ppm . Guanidine NH₂ groups may show broad signals at δ 6.5–7.0 ppm .
  • Crystallography : Employ single-crystal X-ray diffraction (SC-XRD) for structural validation. Use SHELXL for refinement (), ensuring hydrogen-bonding networks (e.g., N–H⋯Cl interactions in analogous guanidinium salts) are resolved .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., unit cell parameters vs. theoretical models) be resolved during structural determination?

  • Methodological Answer :
  • Data Validation : Use software like PLATON () to check for missed symmetry or twinning. For example, reports non-isostructural behavior between benzoxazole and benzothiazole derivatives despite similar synthesis, highlighting the need for rigorous space-group validation .
  • Refinement Strategies : Apply restraints for disordered regions (e.g., isoindole ethyl groups). In , amino H-atoms were refined with distance restraints (N–H = 0.88±0.01 Å) to improve model accuracy .
  • Cross-Validation : Compare experimental data with DFT-optimized geometries to identify outliers in bond lengths/angles .

Q. What computational approaches are suitable for predicting the compound’s reactivity or molecular interactions (e.g., with biological targets)?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or proteases). illustrates how triazole-thiazole derivatives were docked into active sites, with binding poses validated by RMSD calculations .
  • DFT Calculations : Compute electrostatic potential maps to identify nucleophilic/electrophilic regions. For isoindole-dione moieties, focus on the electron-deficient carbonyl groups for predicting reactivity .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., GROMACS) to assess stability of hydrogen-bonding networks, critical for guanidine’s role in molecular recognition .

Q. How can researchers address contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals)?

  • Methodological Answer :
  • Variable Temperature NMR : Perform experiments at elevated temperatures to determine if signal splitting arises from dynamic processes (e.g., hindered rotation of the ethyl linker) .
  • COSY/NOESY : Resolve coupling patterns; for example, cross-peaks between thiazole and isoindole protons can confirm spatial proximity .
  • Isotopic Labeling : Synthesize deuterated analogs to simplify spectra, particularly for overlapping NH₂ signals .

Theoretical and Mechanistic Questions

Q. What mechanistic hypotheses explain the compound’s potential bioactivity, and how can they be tested experimentally?

  • Methodological Answer :
  • Hypothesis : The guanidine group may act as a hydrogen-bond donor, mimicking arginine residues in enzyme active sites (e.g., nitric oxide synthase inhibitors) .
  • Testing :
  • Enzyme Assays : Measure IC₅₀ values against target enzymes using fluorescence-based assays.
  • SAR Studies : Modify the thiazole/isoindole substituents and correlate changes with activity (e.g., ’s triazole-thiazole derivatives with varying aryl groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.